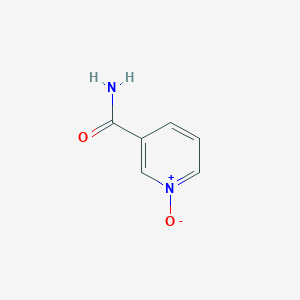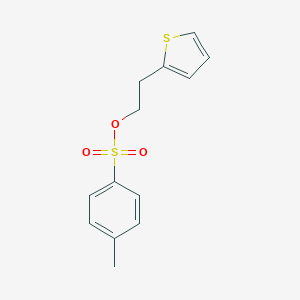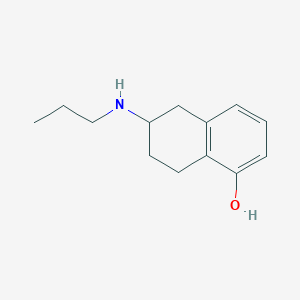
5-Bromo-1-tetralone
概要
説明
5-ブロモテトラロンは、5-ブロモ-3,4-ジヒドロ-1(2H)-ナフタレンオンとしても知られており、分子式C10H9BrO、分子量225.08 g/molの合成中間体です . この化合物は主に医薬品合成に使用され、高純度と安定性で知られています .
2. 製法
合成ルートと反応条件: 5-ブロモテトラロンは、テトラロンの臭素化によって合成できます。一般的な方法の1つは、鉄または臭化アルミニウムなどの触媒の存在下での臭素の使用です。反応は通常、室温でジクロロメタンなどの有機溶媒中で行われます。 臭素化プロセスは非常に選択的であり、高収率と高純度で5-ブロモテトラロンが生成されます .
工業生産方法: 工業的には、5-ブロモテトラロンの生産は同様の合成ルートに従いますが、より大規模に行われます。このプロセスでは、高収率と高純度を確保するために、反応条件を慎重に制御します。 連続フロー反応器と自動システムの使用は、生産の一貫性と効率を維持するのに役立ちます .
準備方法
Synthetic Routes and Reaction Conditions: 5-Bromotetralone can be synthesized through the bromination of tetralone. One common method involves the use of bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction typically takes place in an organic solvent like dichloromethane at room temperature. The bromination process is highly selective, leading to the formation of 5-Bromotetralone with high yield and purity .
Industrial Production Methods: In industrial settings, the production of 5-Bromotetralone follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production .
化学反応の分析
反応の種類: 5-ブロモテトラロンは、以下を含むさまざまな化学反応を起こします。
酸化: 対応するケトンまたはカルボン酸を形成するために酸化することができます。
還元: 還元反応は、それをアルコールまたはアルカンに変換できます。
置換: 臭素原子が他の求核剤に置き換わる求核置換反応を起こす可能性があります。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。
還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤が使用されます。
置換: アミン、チオール、またはアルコキシドなどの求核剤は、置換反応で使用されます。
生成される主な生成物:
酸化: ケトンまたはカルボン酸の形成。
還元: アルコールまたはアルカンの形成。
4. 科学研究への応用
5-ブロモテトラロンは、科学研究において幅広い用途があります。
化学: 複雑な有機分子の合成におけるビルディングブロックとして使用されます。
生物学: 生理活性化合物の合成における中間体として機能します。
医学: 特に神経疾患を標的とする医薬品の開発に使用されています。
科学的研究の応用
5-Bromotetralone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as an intermediate in the synthesis of biologically active compounds.
Medicine: It is used in the development of pharmaceutical drugs, particularly those targeting neurological disorders.
Industry: It is employed in the production of specialty chemicals and materials
作用機序
5-ブロモテトラロンの作用機序は、特定の分子標的との相互作用を伴います。求核剤から電子を受け入れることによって、さまざまな化学反応に関与する求電子剤として作用することができます。この特性により、複雑な有機分子の合成に役立ちます。 正確な分子経路と標的は、特定の用途とそれが受ける反応の性質によって異なります .
類似化合物:
- 5-ブロモ-1-テトラロン
- 5-ブロモ-2-テトラロン
- 5-ブロモ-3-テトラロン
比較: 5-ブロモテトラロンは、5位での特異的な臭素化により、独特の化学的特性を示します。他の臭素化テトラロンと比較して、置換反応においてより高い反応性を示し、さまざまな反応条件下でより高い安定性を示します。 これは、医薬品合成において好ましい中間体になります .
類似化合物との比較
- 5-Bromo-1-tetralone
- 5-Bromo-2-tetralone
- 5-Bromo-3-tetralone
Comparison: 5-Bromotetralone is unique due to its specific bromination at the 5-position, which imparts distinct chemical properties. Compared to other brominated tetralones, it exhibits higher reactivity in substitution reactions and greater stability under various reaction conditions. This makes it a preferred intermediate in pharmaceutical synthesis .
特性
IUPAC Name |
5-bromo-3,4-dihydro-2H-naphthalen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO/c11-9-5-1-4-8-7(9)3-2-6-10(8)12/h1,4-5H,2-3,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMXOUYZZHVHEQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC=C2Br)C(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30447287 | |
| Record name | 5-Bromo-1-tetralone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30447287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68449-30-9 | |
| Record name | 5-Bromo-1-tetralone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30447287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-3,4-dihydro-2H-naphthalen-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details











Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-[[(1R)-3-(4-Morpholinyl)-1-[(phenylthio)methyl]propyl]amino]-3-trifluoromethylsulfonyl-benzenesulfonamide](/img/structure/B30737.png)

![N-Boc-1-chloromethyl-1,2-dihydro-3H-benzo[e]indole](/img/structure/B30743.png)


![(3S,7S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-Ethyl-6-methylheptan-2-yl]-7-methoxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B30752.png)


![5-[[1-[[1-[[1-[(4-Methoxynaphthalen-2-yl)amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B30769.png)





